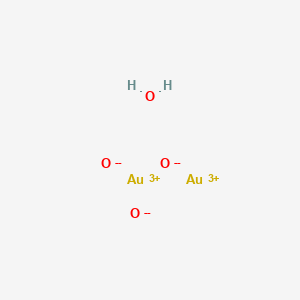

Gold (III) oxide, hydrous

Description

Definitional and Structural Ambiguities: Gold(III) Hydroxide (B78521) versus Hydrous Gold(III) Oxide

The central issue in defining the precipitate of gold(III) in aqueous solution has been the difficulty in distinguishing between gold(III) hydroxide, Au(OH)₃, and hydrous gold(III) oxide, Au₂O₃·nH₂O. researchgate.netelsevierpure.com This ambiguity persisted for over half a century, with the term "gold(III) hydroxide" often used without definitive structural confirmation. researchgate.netelsevierpure.com The challenge in characterization arises partly because the precipitate is typically X-ray amorphous, meaning it lacks the long-range crystalline order necessary for straightforward analysis by X-ray diffraction (XRD). researchgate.netelsevierpure.comresearchmap.jp

Recent and more detailed investigations have employed a range of advanced analytical techniques to elucidate the true nature of this material. Studies have utilized transmission electron microscopy (TEM), ¹⁹⁷Au Mössbauer spectroscopy, Au L₃-edge X-ray absorption (XA) spectroscopy, and thermogravimetry/differential thermal analysis (TG/DTA) to probe the composition and structure of the precipitate. researchgate.netelsevierpure.comresearchmap.jp

Transmission Electron Microscopy (TEM): TEM observations revealed the precipitate to consist of spherical nanoparticles with a diameter of approximately 9 nm. researchgate.netelsevierpure.comresearchmap.jp

Thermogravimetry/Differential Thermal Analysis (TG/DTA): TG/DTA measurements showed a two-step weight loss upon heating. The first step was attributed to the dehydration of Au(OH)₃ to form Au₂O₃, and the second step to the thermal decomposition of Au₂O₃ to metallic gold. The observed weight losses were consistent with the theoretical values for Au(OH)₃. researchmap.jp

¹⁹⁷Au Mössbauer and Au L₃-edge X-ray Absorption Spectroscopy: These spectroscopic techniques provided further evidence for the composition being Au(OH)₃. researchgate.netelsevierpure.comresearchmap.jp

Based on these comprehensive findings, a proposed structure for Au(OH)₃ is a linear polymer. elsevierpure.comresearchmap.jp It is also noteworthy that the anhydrous form, gold(III) oxide (Au₂O₃), possesses a crystalline structure with square planar gold centers. wikipedia.org

Interactive Data Table: Properties of Gold(III) Precipitates

| Property | Gold(III) Hydroxide (Au(OH)₃) | Gold(III) Oxide (Au₂O₃) |

|---|---|---|

| Formula | Au(OH)₃ wikipedia.orghandwiki.org | Au₂O₃ wikipedia.orgchembk.com |

| Molar Mass | 247.99 g/mol sigmaaldrich.com | 441.93 g/mol wikipedia.org |

| Appearance | Vivid, dark yellow crystals wikipedia.org | Red-brown solid wikipedia.org |

| Structure | Amorphous, proposed linear polymer elsevierpure.comresearchmap.jp | Orthorhombic, crystalline wikipedia.org |

| Solubility in water | 0.00120 g/100 g of H₂O at 298K elsevierpure.comresearchmap.jp | Insoluble wikipedia.orgchembk.com |

| Decomposition | Dehydrates above 140 °C to Au₂O₃ wikipedia.orghandwiki.org | Decomposes at 298 °C wikipedia.org |

Historical Context of Research on Gold(III) Species in Aqueous Systems

The study of gold compounds in aqueous solutions has a history intertwined with the broader development of chemistry and metallurgy. While gold metal itself is famously inert, its dissolution and the chemistry of its ions have been of interest for centuries, particularly for extraction and purification. wiley-vch.desaimm.co.za

The ability to dissolve gold was a significant achievement for early alchemists. The discovery that aqua regia, a mixture of nitric and hydrochloric acids, could dissolve gold is often attributed to the Arabian alchemist Jabir ibn Hayyan in the eighth century. clockss.org This process forms tetrachloroauric acid (HAuCl₄), a key precursor in gold chemistry. saimm.co.zaclockss.org By the 17th century, the precipitation of gold salts from such solutions using alkalis like potassium hydroxide was a known procedure. clockss.org

In the 19th century, systematic scientific investigation began to replace alchemical pursuits. The work of scientists like Carl Wilhelm Scheele, who discovered in 1783 that gold dissolves in aqueous cyanide solutions, laid the groundwork for the modern cyanidation process used in gold mining. wikipedia.org This process relies on the formation of the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. wiley-vch.dewikipedia.org

The study of gold(III) species in aqueous solution, particularly the hydrolysis of halide complexes, became a subject of more focused academic research in the 20th century. researchgate.netsaimm.co.za It was during this period that the precipitate from alkaline solutions of [AuCl₄]⁻ came to be known as "gold(III) hydroxide," a term that would persist for over 50 years despite the lack of definitive structural proof. researchgate.netelsevierpure.com The inherent difficulty in characterizing this amorphous material meant that its precise nature as a hydroxide versus a hydrated oxide remained an open question, prompting the more advanced analytical studies seen in recent years that have provided a clearer understanding. researchgate.netelsevierpure.comresearchmap.jp

Structure

2D Structure

Properties

Molecular Formula |

Au2H2O4 |

|---|---|

Molecular Weight |

459.947 g/mol |

IUPAC Name |

gold(3+);oxygen(2-);hydrate |

InChI |

InChI=1S/2Au.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |

InChI Key |

HSSJVFIAIXXVQK-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[Au+3].[Au+3] |

Origin of Product |

United States |

Synthetic Methodologies for Hydrous Gold Iii Oxide

Chemical Precipitation Routes

Chemical precipitation is a widely employed method for producing hydrous gold(III) oxide, often in an amorphous or poorly crystalline form. This approach relies on the controlled hydrolysis of a soluble gold(III) precursor, typically by adjusting the pH of the solution.

Hydrolysis of Gold(III) Precursors (e.g., Tetrachloroaurate(III))

The most common precursor for the precipitation of hydrous gold(III) oxide is the tetrachloroaurate(III) anion, [AuCl₄]⁻, which is readily available from dissolving gold in aqua regia to form chloroauric acid (HAuCl₄). 911metallurgist.com The fundamental process involves the stepwise hydrolysis of the [AuCl₄]⁻ complex in an aqueous solution. As the reaction conditions are altered, typically by increasing the pH, the chloride ligands are successively replaced by hydroxide (B78521) ions. researchgate.netelsevierpure.com

pH-Dependent Formation Mechanisms during Precipitation

The pH of the aqueous solution is the critical parameter governing the hydrolysis of the [AuCl₄]⁻ precursor and the nature of the resulting oxide or hydroxide species. researchgate.netelsevierpure.com In strongly acidic solutions (low pH), the tetrachloroaurate(III) ion is the dominant and stable species. nih.govresearchgate.net As the pH increases, hydrolysis is initiated, leading to the formation of different structural forms of the oxide. researchgate.net

Research has identified two distinct, pH-dependent forms of the oxide: an α-oxide, which is preferentially formed in acidic solutions, and a β-oxide, which is preferentially formed in alkaline solutions. researchgate.netacs.orgresearchgate.net The β-oxide is identified as gold(III) hydroxide, Au(OH)₃. researchgate.netacs.orgresearchgate.net The transition to forming hydroxide species becomes significant at pH values above 7, where the dominant soluble species can become [Au(OH)₄]⁻ before precipitation occurs. mdpi.com The process generally involves the successive hydrolysis of the [AuCl₄]⁻ ion as the pH rises, culminating in the precipitation of what is often described as a yellow auric hydrate, Au(OH)₃. 911metallurgist.comresearchgate.netelsevierpure.com

| Precursor | Precipitating Agent | pH Condition | Primary Precipitate |

| Tetrachloroaurate(III) ([AuCl₄]⁻) | Alkali Hydroxides (e.g., NaOH, KOH) | Alkaline (pH > 7) | Gold(III) Hydroxide (Au(OH)₃) |

| Chloroauric Acid (HAuCl₄) | Sodium Carbonate (Na₂CO₃) | Alkaline | Gold(III) Hydroxide (Au(OH)₃) |

| Gold(III) Chloride (AuCl₃) | Caustic Potash (KOH) | Hot, Alkaline | Auric Hydrate (Au(OH)₃) |

| Tetrachloroaurate(III) ([AuCl₄]⁻) | - | Acidic | α-oxide |

Role of Alkaline Conditions and Reducing Agents in Controlled Synthesis

Alkaline conditions are essential for the synthesis of hydrous gold(III) oxide via precipitation. mdpi.com The addition of an alkali, such as sodium hydroxide or potassium hydroxide, to a solution of tetrachloroaurate(III) increases the concentration of hydroxide ions, driving the hydrolysis equilibrium towards the formation of insoluble gold(III) hydroxide. 911metallurgist.com This process is a straightforward acid-base reaction and precipitation. For instance, a common laboratory preparation involves the careful addition of caustic potash to a hot solution of gold chloride to precipitate auric hydrate, Au(OH)₃. 911metallurgist.com

The role of reducing agents in the direct synthesis of hydrous gold(III) oxide is not primary, as the goal is to maintain the +3 oxidation state of gold. Reducing agents are more commonly employed in the subsequent synthesis of gold nanoparticles (Au⁰) from the gold(III) precursor. nih.govrsc.org However, some synthesis procedures for gold nanoparticles under alkaline conditions note that intermediates formed from the oxidation of certain compounds, like the acetone (B3395972) dicarboxylate formed from citrate, can act as auxiliary reducing agents. nih.gov For the synthesis of the hydrous oxide itself, the focus remains on hydrolysis under controlled alkaline conditions to ensure complete precipitation of the Au(III) species. mdpi.com

Electrochemical Formation Processes

Hydrous gold(III) oxide layers can be synthesized directly onto a gold metal substrate through electrochemical methods. This technique offers precise control over the film's thickness and morphology by manipulating electrical parameters.

Anodic Oxidation of Gold Surfaces

When a gold electrode is subjected to a sufficiently positive (anodic) potential in an aqueous electrolyte, its surface will oxidize. mdpi.comresearchgate.net This process typically occurs in stages. Initially, at lower anodic potentials (e.g., starting around +1.3 V to +1.45 V vs. RHE), a thin, compact, and dense layer of oxide forms, often referred to as an "α-oxide" and identified as Au₂O₃. researchgate.netresearchgate.netrsc.orgacs.org

Upon increasing the potential to higher anodic values, typically above +1.8 V vs. RHE, a second, distinct type of oxide begins to grow on top of the initial compact layer. rsc.orgrsc.org This outer layer is a thick, porous, amorphous, and less dense film described as a "β-oxide" or hydrous gold oxide. researchgate.netrsc.orgscispace.com XPS studies have confirmed that anodic polarization in the range of +1.3 V to +2.1 V leads to the formation of a surface layer containing Au³⁺ and O²⁻ ions, consistent with hydrous or anhydrous gold oxide. researchgate.net The formation of these hydrous films can be conveniently achieved by repeatedly cycling the potential of a gold electrode between defined lower (reductive) and upper (oxidative) limits. tcd.ie

Influence of Potential and Electrolyte Composition on Hydrous Oxide Layer Formation

The characteristics of the electrochemically formed hydrous oxide layer are strongly dependent on the experimental conditions, particularly the applied potential and the composition of the electrolyte.

Influence of Potential: The applied anodic potential is a key determinant of the oxide layer's thickness and nature. As the potential is made more positive, the driving force for oxidation increases, resulting in the growth of thicker oxide layers. researchgate.net For instance, applying a constant potential of +2.0 V (RHE) or higher promotes the formation of bulk, hydrous oxides. rsc.org The kinetics of oxide growth have been observed to follow different laws depending on the film thickness; a logarithmic growth law applies for very thin layers, transitioning to an inverse-logarithmic law for thicker layers, which suggests a change in the rate-limiting step of the growth mechanism. researchgate.net

Influence of Electrolyte Composition: The electrolyte's pH and ionic makeup significantly affect the formation, stability, and reduction of the hydrous oxide film. rsc.orgcapes.gov.br The stability of the hydrous gold oxide film is notably greater in solutions of high pH (alkaline) compared to acidic solutions, meaning it is more resistant to reduction. capes.gov.br The specific anions present in the electrolyte can also influence the process by affecting the bond energies within the oxide layer. capes.gov.br Furthermore, in solutions with high resistance, the resulting ohmic potential drop can become a significant factor that influences the measured kinetics of the oxide formation and reduction, especially when thick films and high currents are involved. unlp.edu.ar

| Parameter | Influence on Hydrous Oxide Formation |

| Anodic Potential | Higher potentials (> +1.8 V vs RHE) promote the growth of thicker, porous, hydrous "β-oxide" layers. rsc.orgrsc.org |

| Electrolyte pH | Hydrous oxide films are more stable and resistant to reduction in alkaline (high pH) solutions compared to acidic solutions. capes.gov.br Different oxide structures (α-oxide vs. β-oxide/Au(OH)₃) are favored in acidic vs. alkaline media, respectively. acs.orgresearchgate.net |

| Electrolyte Anions | Anions present in the solution can influence the bond energies within the oxide layer and affect the overall kinetics of formation and reduction. capes.gov.br |

Advanced Synthetic Approaches

Advanced synthetic methodologies are pivotal for producing hydrous gold(III) oxide with tailored characteristics for specific applications. These techniques offer advantages over traditional methods, including continuous production, controlled particle morphology, and the ability to form complex composite materials.

Ultrasonic Spray Pyrolysis (USP) is a versatile, bottom-up aerosol-based technique capable of the continuous synthesis of fine metal and metal oxide particles. d-nb.infomdpi.com This method involves the generation of micron-sized aerosol droplets from a precursor solution using an ultrasonic nebulizer. d-nb.infomdpi.com These droplets are then transported by a carrier gas through a high-temperature furnace, where they undergo solvent evaporation, precursor decomposition, and chemical reaction to form the desired nanoparticles. d-nb.infomdpi.com

The use of gold(III) nitrate (B79036) [Au(NO₃)₃] as a precursor for USP is a relatively recent development, aimed at providing a chloride-free route for gold nanoparticle synthesis. d-nb.infomdpi.com While gold(III) chloride (HAuCl₄) is a more common precursor due to its high solubility in water, the presence of chloride can be detrimental in certain catalytic applications. d-nb.inforesearchgate.net Gold(III) nitrate, however, presents a challenge due to its limited solubility in water. researchgate.netnih.gov

To overcome this, a successful method involves preparing the Au(NO₃)₃ precursor solution under reflux conditions using nitric acid (HNO₃) as a solvent, followed by neutralization with ammonium (B1175870) hydroxide (NH₄OH) to a pH of 6–7. researchgate.netnih.gov This process yields a water-based precursor solution suitable for the USP process. researchgate.netnih.gov

The USP process for synthesizing gold nanoparticles from a gold(III) nitrate precursor involves several key stages:

Aerosol Generation: An ultrasonic nebulizer operating at a high frequency (e.g., 2.5 MHz) atomizes the Au(NO₃)₃ precursor solution into fine droplets. mdpi.comsemanticscholar.org

Droplet Transport: A carrier gas, typically nitrogen (N₂), transports the aerosol into a multi-zone furnace. d-nb.infomdpi.com

Solvent Evaporation and Pyrolysis: In the initial heating zones (evaporation zone), the solvent evaporates from the droplets. As they travel to higher temperature zones (reaction zone), the dried Au(NO₃)₃ particles undergo thermal decomposition. d-nb.inforesearchgate.netsemanticscholar.org A reducing agent, such as hydrogen (H₂), is often introduced with the carrier gas to facilitate the reduction of the gold oxide intermediate to metallic gold nanoparticles. d-nb.infomdpi.com

Particle Collection: The synthesized nanoparticles are then collected, often in a liquid medium like deionized water or a solution containing a stabilizer such as polyvinylpyrrolidone (B124986) (PVP) to prevent agglomeration. mdpi.comsemanticscholar.org

While the final product in many studies is metallic gold nanoparticles, the thermal decomposition of gold(III) nitrate initially leads to the formation of a gold oxide species, which is then reduced. The temperature profile in the furnace is critical; evaporation temperatures are typically in the range of 140 to 160°C, while reaction temperatures for complete conversion can be between 500–600°C. d-nb.info The residence time of the aerosol in the furnace, controlled by the gas flow rate, is also a crucial parameter for ensuring complete conversion. d-nb.info

Research has demonstrated the successful synthesis of monodispersed, spherical gold nanoparticles using this method. researchgate.netnih.gov The particle size distribution can be controlled, with studies showing nanoparticles ranging from less than 15 nm to over 200 nm in diameter. researchgate.netnih.gov

Table 1: Parameters for Ultrasonic Spray Pyrolysis (USP) Synthesis of Gold Nanoparticles

| Parameter | Value / Description | Source(s) |

| Precursor | Gold(III) nitrate [Au(NO₃)₃] | researchgate.netnih.gov |

| Precursor Preparation | Reflux in nitric acid, neutralized with ammonium hydroxide | researchgate.netnih.gov |

| Nebulizer Frequency | 2.5 MHz | mdpi.comsemanticscholar.org |

| Carrier Gas | Nitrogen (N₂) | d-nb.infomdpi.com |

| Reducing Gas | Hydrogen (H₂) | d-nb.infomdpi.com |

| Evaporation Temp. (T₁) | 140 - 160°C | d-nb.info |

| Reaction Temp. (T₂-T₄) | 500 - 600°C | d-nb.info |

| Collection Medium | Deionized water, 0.1% PVP solution | mdpi.comnih.gov |

Co-precipitation is a widely employed and effective method for synthesizing supported gold catalysts and composite materials where fine gold particles are dispersed on a metal oxide matrix. researchgate.netresearchgate.net This technique involves the simultaneous precipitation of a gold precursor and the precursor of the support material from a solution. google.com The key advantage of this method is the potential for creating a strong interaction between the gold nanoparticles and the support, which is crucial for high catalytic activity. researchgate.net

The process generally involves preparing an aqueous solution containing a soluble gold compound, such as chloroauric acid (HAuCl₄), and water-soluble salts of the support metals, typically nitrates (e.g., cerium(III) nitrate, iron(III) nitrate). google.commdpi.com A precipitating agent, usually a base like sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or urea (B33335), is then added to the solution. google.commdpi.com This increases the pH, causing the simultaneous precipitation of gold hydroxide [Au(OH)₃] or hydrous gold(III) oxide along with the hydroxides or carbonates of the support metals. google.comresearchgate.net The resulting precipitate is then filtered, washed to remove residual ions, dried, and often calcined at high temperatures to convert the hydroxides into their respective oxides and form metallic gold nanoparticles. researchgate.netacs.org

The choice of precipitating agent can significantly influence the properties of the final composite material. mdpi.com For example, in the synthesis of Au-CeO₂ catalysts, using NaOH as the agent leads to an immediate precipitation due to a rapid pH increase, which can result in the formation of small, well-dispersed gold nanoparticles. mdpi.com In contrast, agents like urea or hexamethylenetetramine (HMTA) decompose upon heating to produce ammonia (B1221849) in situ, leading to a more gradual increase in pH and potentially different nanoparticle characteristics. mdpi.com

This strategy has been successfully used to create a variety of gold-based composite materials, including:

Au/Fe₂O₃: Prepared by co-precipitation from HAuCl₄ and an iron salt precursor. researchgate.net These materials are catalytically active for CO oxidation. researchgate.net

Au/Co₃O₄: Synthesized via co-precipitation, resulting in gold particles smaller than 4.5 nm supported on cobalt oxide. researchgate.net

Au/CeO₂: The properties of these catalysts are highly dependent on the precipitating agent used during synthesis. mdpi.com

Au/Co-Al mixed oxide: Gold nanoparticles can be deposited on Co-Al mixed oxides derived from layered double hydroxide precursors using a deposition-precipitation method, a variation of co-precipitation. mdpi.com

Iron Oxide/Gold Composites: These can be synthesized via the on-site reduction of a gold precursor on polyethyleneimine (PEI)-capped iron oxide nanoparticles, which are initially formed by co-precipitation. mdpi.com

The co-precipitation method allows for the synthesis of composite materials where hydrous gold(III) oxide acts as a crucial intermediate, which upon thermal treatment, yields highly dispersed gold nanoparticles embedded in a supportive oxide matrix.

Table 2: Examples of Co-precipitation Strategies for Gold Composite Materials

| Composite Material | Gold Precursor | Support Precursor(s) | Precipitating Agent | Resulting Au Particle Size | Source(s) |

| Au/Fe₂O₃ | HAuCl₄ | Iron Salt | Base (unspecified) | 1.5 - 8 nm | researchgate.net |

| Au/Co₃O₄ | HAuCl₄ | Cobalt Salt | Base (unspecified) | < 4.5 nm | researchgate.net |

| Au-CeO₂ | AuCl₃·H₂O | Ce(NO₃)₃·6H₂O | NaOH, Urea, or HMTA | ~12.5 nm (with NaOH) | mdpi.com |

| Iron Oxide/Gold | HAuCl₄ | FeCl₃·6H₂O, FeCl₂·4H₂O | NH₄OH (for IONPs) | Not specified | mdpi.com |

| Au/ZnO | AuCl₃ | Not specified | NaOH | < 5 nm | acs.org |

Advanced Characterization of Hydrous Gold Iii Oxide Materials

Spectroscopic Probes for Chemical State and Composition

Spectroscopic methods are invaluable for probing the electronic structure and chemical environment of gold atoms within the material, providing insights that bulk chemical analysis cannot.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the top 5-10 nm of a material. wikipedia.org For hydrous gold(III) oxide, XPS is instrumental in confirming the +3 oxidation state of gold.

In a typical XPS analysis of electrochemically formed oxide-derived gold, the Au 4f spectrum shows characteristic peaks corresponding to different oxidation states. rsc.org For metallic gold (Au(0)), the Au 4f7/2 and Au 4f5/2 peaks are located at binding energies of approximately 84.0 eV and 87.7 eV, respectively. lehigh.eduacs.org When gold is oxidized to the +3 state, as in hydrous gold(III) oxide, these peaks shift to higher binding energies. Studies have reported the Au 4f7/2 peak for Au(III) in the range of 85.6 eV to 85.9 eV and the Au 4f5/2 peak around 89.9 eV. rsc.orgresearchgate.net The presence of these shifted peaks confirms the existence of Au(III) species. rsc.orgresearchgate.net

The O 1s region of the XPS spectrum provides further information about the nature of the oxygen-containing species. Deconvolution of the O 1s peak often reveals multiple components, which can be attributed to oxide (O²⁻), hydroxide (B78521) (OH⁻), and adsorbed or hydration water (H₂O) molecules. rsc.orgunlp.edu.ar The oxide component is typically found at a binding energy of about 529.3-530.0 eV, while the hydroxide component appears around 531.0-531.1 eV. rsc.orglehigh.edu Water molecules are observed at higher binding energies, around 531.8-532.5 eV. rsc.orglehigh.edu The relative intensities of these components can help to distinguish between anhydrous Au₂O₃, Au(OH)₃, and hydrous Au₂O₃. rsc.org For instance, a higher proportion of the hydroxide component suggests a composition closer to Au(OH)₃. rsc.orgresearchgate.net

Table 1: Representative XPS Binding Energies for Gold and Oxygen Species in Hydrous Gold(III) Oxide

| Species | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Au(0) | Au 4f7/2 | 84.0 | lehigh.eduacs.org |

| Au(III) | Au 4f7/2 | 85.6 - 85.9 | rsc.orgresearchgate.net |

| Au(0) | Au 4f5/2 | 87.7 | lehigh.eduacs.org |

| Au(III) | Au 4f5/2 | 89.9 | rsc.org |

| Oxide (O²⁻) | O 1s | 529.3 - 530.0 | rsc.orglehigh.edu |

| Hydroxide (OH⁻) | O 1s | 531.0 - 531.1 | rsc.orglehigh.edu |

| Water (H₂O) | O 1s | 531.8 - 532.5 | rsc.orglehigh.edu |

¹⁹⁷Au Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical and magnetic environment of gold atoms. It can effectively distinguish between different oxidation states and coordination geometries of gold. researchgate.netresearchgate.net This method has been pivotal in identifying the precipitate formed from the hydrolysis of [AuCl₄]⁻ as Au(OH)₃ rather than hydrous gold(III) oxide under certain conditions. researchgate.netelsevierpure.com

The Mössbauer spectrum provides two key parameters: the isomer shift (IS) and the quadrupole splitting (QS). The IS is sensitive to the electron density at the gold nucleus and thus to the oxidation state, while the QS reflects the asymmetry of the electric field gradient around the nucleus, providing information about the coordination geometry. scribd.com

For a precipitate identified as Au(OH)₃, ¹⁹⁷Au Mössbauer spectroscopy, in conjunction with other techniques, has been used to propose a linear polymer structure. elsevierpure.comresearchmap.jp This demonstrates the power of this technique in elucidating the fine structural details that are not accessible by other methods. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a material. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination geometry of the absorbing atom. nasa.govnasa.govacs.org The position of the absorption edge in a XANES spectrum shifts to higher energy with an increasing oxidation state of the absorbing atom. researchgate.net For gold compounds, the Au L₃-edge XANES is often used. researchgate.netresearchgate.net The presence of a "white line," a strong peak at the absorption edge, can also be indicative of the electronic structure. nasa.govnasa.gov Studies have used Au L₃-edge XANES to confirm the trivalent state of gold in materials prepared from Au(III) precursors. researchgate.netelsevierpure.com

EXAFS provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. lib4ri.ch Analysis of the EXAFS region of the spectrum can yield precise bond lengths and coordination numbers. For a precipitate identified as Au(OH)₃, Au L₃-edge EXAFS analysis, combined with other techniques, suggested a square-planar coordination of gold with oxygen. scribd.comresearchmap.jp

Table 2: Structural Parameters of a Gold(III) Hydroxide Sample Determined by EXAFS

| Shell | Coordination Number (CN) | Bond Length (R/Å) | Reference |

|---|---|---|---|

| Au-O | 3.96 ± 1.87 | 1.98 ± 0.007 | scribd.com |

It is important to note that photo-induced reduction of Au(III) can occur during XAS measurements, which needs to be considered during data acquisition and analysis. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on the surface of noble metal nanostructures. mdpi.comrsc.org While not a direct probe of the bulk hydrous gold(III) oxide itself, SERS is invaluable for studying the surface chemistry and identifying adsorbed species or changes in the surface layer. nsf.govacs.org

In the context of hydrous gold(III) oxide, SERS can be used to study the interaction of the oxide surface with various molecules. For instance, in situ SERS has been employed to identify different types of gold oxides formed at different pH values. acs.org These studies have observed broad frequency bands in the range of 530–565 cm⁻¹, which are characteristic of the ν(Au–O) vibration. acs.org The presence and characteristics of these bands can provide insights into the coordination geometries and hydration states of the gold surface. acs.org

The enhancement effect in SERS is strongly dependent on the plasmonic properties of the substrate, which are typically gold or silver nanoparticles. mdpi.comnih.gov

Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique that is particularly well-suited for studying interfaces, such as the interface between hydrous gold(III) oxide and a liquid or gas. acs.orgamolf.nlacs.org SFG is sensitive to the molecular orientation and structure of interfacial molecules. amolf.nl

Recent studies have utilized operando non-resonant SFG to investigate electrochemically-formed oxide-derived gold surfaces. rsc.org These studies have shown that even after the surface oxide appears to be fully reduced from an electrochemical standpoint, subsurface gold oxide remnants can persist. rsc.org The SFG signal is sensitive to the electronic structure of the gold surface, which is affected by the presence of this subsurface oxide. rsc.org

While probing the hydrogen-bonded network of water at a gold/water interface with SFG can be challenging due to the strong non-resonant response of gold, recent advancements have shown that resonant water SFG spectra can be obtained using very thin gold films. acs.orgresearchgate.net This opens up possibilities for detailed studies of the hydration structure at the surface of hydrous gold(III) oxide.

Structural and Morphological Characterization Techniques

Investigations into precipitates formed from the hydrolysis of gold(III) solutions have often found them to be amorphous or poorly crystalline when analyzed by X-ray diffraction (XRD). researchgate.netelsevierpure.comresearchmap.jp The XRD patterns of such samples typically show broad diffraction peaks rather than the sharp peaks characteristic of a well-ordered crystalline material. researchmap.jp For example, broad peaks have been observed at 2θ values of approximately 32.5° and 60.0°. researchmap.jp In some cases, electron diffraction, which is more sensitive to short-range order, has suggested a slight degree of crystallinity that is not apparent in XRD. researchmap.jp

Transmission Electron Microscopy (TEM) has been used to visualize the morphology of these materials. researchgate.netelsevierpure.com Studies have shown that the precipitate can consist of spherical nanoparticles, with diameters in the range of approximately 9 nm. researchgate.netelsevierpure.comresearchmap.jp High-resolution TEM (HR-TEM) can provide further insight into the crystalline nature of the particles. researchmap.jp

X-ray Diffraction (XRD) for Amorphous and Crystalline Phase Determination

X-ray Diffraction (XRD) is a fundamental technique used to determine the atomic and molecular structure of a material. When applied to the solid precipitate derived from alkaline gold(III) solutions, the resulting XRD patterns consistently demonstrate its non-crystalline nature. researchmap.jp

The patterns are characterized by broad, diffuse diffraction peaks rather than the sharp, well-defined peaks indicative of a crystalline lattice. researchmap.jp Specifically, broad peaks have been observed at approximately 2θ = 32.5° and 60.0°. researchmap.jp This evidence leads to the classification of the material as X-ray amorphous. researchgate.netresearchgate.netresearchmap.jp It is important to note that no diffraction peaks corresponding to crystalline gold(III) oxide or metallic gold (Au(0)) are typically present in as-prepared samples. researchmap.jp However, some studies suggest that the high-vacuum conditions within an electron microscope can induce dehydration, potentially leading to the formation of crystalline Au₂O₃. researchmap.jp

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Particle Size

Transmission Electron Microscopy (TEM) provides direct imaging of materials at the nanoscale, revealing key information about particle morphology and size. Studies on hydrous gold(III) oxide have utilized TEM to visualize the fundamental particles that constitute the bulk material. kyushu-u.ac.jp

Observations from multiple studies consistently show that the precipitate is composed of spherical nanoparticles. researchgate.netresearchgate.netresearchmap.jp The particle diameter is remarkably uniform, measured to be approximately 9 nm. researchgate.netresearchgate.netresearchmap.jp TEM sample preparation typically involves dispersing the solid powder in water, applying the suspension to a carbon-coated copper grid, and allowing it to air-dry. researchmap.jp

Table 1: Morphological Properties of Hydrous Gold(III) Oxide via TEM

| Parameter | Finding | Source(s) |

| Shape | Spherical | researchgate.net, researchgate.net, researchmap.jp |

| Average Particle Diameter | ~9 nm | researchgate.net, researchgate.net, researchmap.jp |

Dynamic Light Scattering (DLS) for Hydrous Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or solution. It determines the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique is well-suited for characterizing the particle size distribution of hydrous gold(III) oxide when dispersed in an aqueous medium. researchgate.netresearchgate.net While detailed distribution data for hydrous gold(III) oxide is not extensively published, DLS is a standard method employed in the broader context of gold nanoparticle characterization to understand their behavior in liquid environments. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Dehydration and Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes in a material as a function of temperature. These techniques are crucial for understanding the thermal stability, water content, and decomposition pathway of hydrous gold(III) oxide. researchmap.jp

TGA measures the change in mass, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic events. Analysis of the precipitate identified as Au(OH)₃ reveals a two-step decomposition process. researchmap.jp

Dehydration: The first step involves an endothermic peak observed around 310 K (37 °C), corresponding to a weight loss of approximately 8.4%. This is attributed to the loss of water molecules to form anhydrous gold(III) oxide (Au₂O₃). researchmap.jp

2Au(OH)₃ → Au₂O₃ + 3H₂O

Decomposition: The second step is marked by a sharp endothermic peak at approximately 570 K (297 °C). This corresponds to a further weight loss of about 9.6% and represents the thermal decomposition of gold(III) oxide into metallic gold and oxygen. researchmap.jp

2Au₂O₃ → 4Au + 3O₂

These findings from TGA/DTA are critical in confirming the composition of the precipitate as Au(OH)₃ rather than a more loosely bound hydrous oxide. researchgate.netresearchmap.jp

Table 2: Thermal Decomposition Stages of Gold(III) Hydroxide via TGA/DTA

| Stage | Process | Peak Temperature (DTA) | Weight Loss (TGA) | Resulting Product | Source |

| 1 | Dehydration | ~310 K (37 °C) | ~8.4% | Au₂O₃ | researchmap.jp |

| 2 | Decomposition | ~570 K (297 °C) | ~9.6% | Au (metallic) | researchmap.jp |

Electrochemical Characterization of Surface Reactivity

The electrochemical behavior of gold surfaces is dominated by the formation and reduction of surface oxides, which play a central role in many catalytic and sensing applications.

Cyclic Voltammetry (CV) for Redox Behavior of Surface Oxides

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of materials. For gold in aqueous solutions, CV reveals the complex processes of surface oxidation and subsequent reduction. acs.org

Historically, the reduction of gold oxide layers was explained by the "hydrous oxide film model," which proposed a compact inner oxide layer and a more hydrated outer layer. acs.orgresearchgate.net Modern interpretations identify these as α-oxide and β-oxide, respectively. acs.orgresearchgate.net

α-Oxide: This is considered the inner monolayer of oxide. acs.org It is the primary form of oxide detected in acidic solutions, where the cyclic voltammogram typically shows a single reduction peak. acs.orgresearchgate.net

β-Oxide: This is identified as an outer, hydrous layer, with evidence suggesting it is Au(OH)₃. acs.orgresearchgate.net Its formation is favored in alkaline solutions. acs.orgresearchgate.net

A key finding is that the reduction peaks for these two oxides can be distinguished, particularly at neutral or alkaline pH. acs.org In a neutral solution, the potential difference between the reduction of α-oxide and β-oxide can be greater than 0.4 V, whereas in strongly acidic or alkaline solutions, this difference is much smaller, around 0.13 V. acs.org Studies have shown that in alkaline solutions, β-oxide can form first, which contradicts older models that required the inner α-oxide to form before the outer hydrous layer. acs.org This indicates that α-oxide and β-oxide are two relatively independent forms of surface oxide whose formation is highly dependent on the pH of the electrolyte. researchgate.net

Table 3: Characteristics of Gold Surface Oxides Determined by Cyclic Voltammetry

| Oxide Type | Description | Preferred pH for Formation | Key Feature in CV | Source(s) |

| α-Oxide | Inner, compact monolayer | Acidic | Forms a single reduction peak with β-oxide in acid | acs.org, researchgate.net |

| β-Oxide | Outer, hydrous layer (Au(OH)₃) | Alkaline | Forms a distinct, more negative reduction peak at higher pH | acs.org, researchgate.net |

Chronoamperometry and Potentiometry in Hydrous Environments

Chronoamperometry and potentiometry are electrochemical techniques that provide further insight into reaction kinetics and thermodynamics in hydrous environments.

Chronoamperometry: This technique involves stepping the potential of the working electrode to a value where a redox reaction occurs and measuring the resulting current as a function of time. It is used to study the kinetics of electrochemical processes, such as the oxidation of organic molecules on a gold surface where the formation of surface oxides can inhibit the reaction. researchgate.net By analyzing the current decay, information about diffusion-controlled processes and reaction mechanisms at the electrode-solution interface can be obtained.

Potentiometry: This method measures the potential difference between two electrodes under conditions of essentially zero current flow. It is primarily used to determine the concentration of specific ions in a solution or to establish thermodynamic parameters of a reaction. In the context of hydrous gold(III) oxide, potentiometric measurements could be employed to study the equilibrium of its formation from [AuCl₄]⁻ complexes as a function of pH, providing data on its stability and solubility.

Reactivity and Reaction Mechanisms of Hydrous Gold Iii Oxide

Dehydration and Thermal Decomposition Pathways

The thermal stability of hydrous gold(III) oxide is limited, and it undergoes distinct transformations upon heating. These processes involve the initial loss of water to form the anhydrous oxide, followed by the reduction to elemental gold at higher temperatures.

Hydrous gold(III) oxide, often represented as Au₂O₃·nH₂O, loses its water of hydration upon gentle heating. The exact temperature for this transformation can vary depending on the specific nature of the hydrated species, which can be amorphous and has been described as gold(III) hydroxide (B78521), Au(OH)₃, or a hydrated oxide. Dehydration to anhydrous gold(III) oxide (Au₂O₃) typically occurs at temperatures above 140 °C. stackexchange.com The process can be considered a two-stage event, with an initial dehydration of gold(III) oxide-hydroxide (AuOOH) to Au₂O₃ between 140–150°C.

It is important to note that the structure of the starting "hydrous gold(III) oxide" is not always well-defined and can be a subject of debate, with formulations ranging from Au(OH)₃ to Au₂O₃·xH₂O or even H[AuO₂]·H₂O. stackexchange.com This ambiguity in the initial state can influence the precise conditions of dehydration.

2Au₂O₃(s) → 4Au(s) + 3O₂(g) brainly.com

This thermal instability is a key characteristic of gold oxides and is exploited in various applications, including the preparation of gold nanoparticles. nih.gov

Table 1: Thermal Decomposition Stages of Hydrous Gold(III) Oxide

| Temperature Range (°C) | Process | Reactant(s) | Product(s) | Key Observations |

| > 140 | Dehydration | Au₂O₃·nH₂O / Au(OH)₃ | Au₂O₃ + H₂O | Loss of water of hydration. |

| 160–290 | Decomposition | Au₂O₃ | Au + O₂ | Formation of metallic gold and evolution of oxygen gas. brainly.in |

pH-Dependent Reactivity in Aqueous Solutions

The reactivity of hydrous gold(III) oxide in aqueous media is intricately linked to the pH of the solution. The pH dictates the nature of the gold oxide species present, their solubility, and the equilibria between different phases.

Electrochemical studies on gold surfaces have revealed the existence of at least two distinct types of surface oxides, often referred to as α-oxide and β-oxide. acs.orgscispace.com The formation of these phases is pH-dependent. acs.org

α-oxide: This is a compact, monolayer-type oxide that is preferentially formed in acidic solutions. acs.orgacs.org

β-oxide: This is a more hydrous and thicker oxide layer, identified as Au(OH)₃, which is preferentially formed in alkaline solutions. acs.orgacs.org

The interconversion between these phases is influenced by the solution's pH, with acidic conditions favoring the more compact α-oxide and alkaline conditions promoting the formation of the hydrous β-oxide. acs.org The β-oxide, or auric acid (H₃AuO₃), can undergo deprotonation in high pH regions, which is a key step in processes like the oxygen evolution reaction. acs.org

Hydrous gold(III) oxide, or gold(III) hydroxide, is generally insoluble in water. americanelements.com It is typically precipitated from aqueous solutions of gold(III) salts, such as tetrachloroauric acid (HAuCl₄), by the addition of a base. 911metallurgist.comresearchmap.jp

The solubility of this precipitate is highly pH-dependent. While it is largely insoluble in neutral and mildly acidic or alkaline solutions, it exhibits amphoteric behavior. In strongly acidic solutions, it can dissolve to form aquated gold(III) ions. In highly alkaline solutions, it dissolves to form the tetrahydroxoaurate(III) complex, [Au(OH)₄]⁻. rsc.orgresearchgate.net The precipitation of Au(OH)₃ from a HAuCl₄ solution begins to occur as the pH increases, and the subsequent re-dissolution at higher pH values demonstrates this amphoteric character. rsc.org The solubility of the stable red form of gold(III) hydroxide has been determined to be 2.5 × 10⁻⁸ mol/l. researchgate.net

Table 2: pH-Dependent Species of Gold(III) in Aqueous Solution

| pH Range | Predominant Gold(III) Species | State |

| Strongly Acidic (<1) | [Au(OH)₂(H₂O)₂]⁺ | Aqueous researchgate.net |

| Acidic to Neutral | Au(OH)₃ / Au₂O₃·nH₂O | Precipitate researchmap.jpresearchgate.net |

| Alkaline | Au(OH)₃ / Au₂O₃·nH₂O | Precipitate acs.orgresearchmap.jp |

| Strongly Alkaline | [Au(OH)₄]⁻ | Aqueous rsc.orgresearchgate.net |

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of gold is largely defined by the formation and reduction of surface oxides. Hydrous gold(III) oxide plays a crucial role in these redox processes.

During anodic polarization of a gold electrode in an aqueous electrolyte, a layer of gold oxide is formed on the surface. acs.orgresearchgate.net This process involves the oxidation of metallic gold to Au(III). acs.org The resulting surface layer is often described as a hydrous gold(III) oxide or gold(III) hydroxide. researchgate.netresearchgate.net The formation of this oxide layer is a key step in various electrochemical reactions, including the oxygen evolution reaction. acs.org

The reduction of this oxide layer occurs during a subsequent cathodic scan. The cyclic voltammogram of gold typically shows distinct reduction peaks corresponding to the removal of the oxide layer, regenerating the metallic gold surface. acs.org The presence of more than one reduction peak has been attributed to the existence of different oxide species (α- and β-oxides) on the surface. acs.org

2Au + 3H₂O ⇌ Au₂O₃ + 6H⁺ + 6e⁻ acs.org

The standard potential for this reaction is approximately 1.46 V. acs.org The specific potential at which oxidation and reduction occur is dependent on factors such as pH and the nature of the electrolyte. acs.org The electrochemical formation and reduction of these oxide layers are fundamental to applications such as electrocatalysis and the preparation of oxide-derived gold surfaces with enhanced catalytic activity. rsc.orgresearchgate.net

Gold(III)/Gold(0) Reduction Mechanisms

The reduction of gold(III) from the hydrous oxide to elemental gold (Au(0)) is a thermodynamically favorable process that can be initiated by a variety of reducing agents and conditions. Gold(III) is a powerful oxidizing agent, and this inherent instability drives its reduction. nih.govresearchgate.net

The mechanisms of reduction are diverse and depend on the specific reactants involved:

Reduction by Gases: Gaseous agents can effectively reduce gold(III) oxide, particularly at elevated temperatures. Hydrogen gas (H₂) reduces Au₂O₃ to metallic gold and water, while carbon monoxide (CO) yields metallic gold and carbon dioxide.

Bioreduction: Biological materials can facilitate the reduction of Au(III). For instance, the biomass of Medicago sativa (alfalfa) has been shown to reduce Au(III) to colloidal Au(0). nih.gov X-ray absorption spectroscopy studies confirm that functional groups within the biomass, such as cysteine and methionine residues, are likely responsible for the reduction process. nih.gov The exact mechanism involves the oxidation of these biomass functional groups. nih.gov

Reduction on Mineral Surfaces: The interaction of gold(III) chloride complexes, derived from acidic dissolution of the oxide, with silicate (B1173343) mineral surfaces leads to adsorption followed by reduction to metallic gold. nih.gov A proposed mechanism involves ligand substitution between the gold complex and hydroxyl groups at defect sites on the silicate surface, followed by reduction by hydrogen or silicon radicals at these sites. nih.gov

Reduction by Organic Molecules: Simple organic molecules, such as amino acids, can also serve as reductants. Computational studies on the reduction of Au(III) complexes by glycine (B1666218) have shown that coordination of the amino acid's nitrogen atom to the gold(III) center increases the acidity of its Cα-hydrogen. researchgate.net Subsequent deprotonation by a mild base, such as water, can trigger the reduction of the gold center. researchgate.net

| Reducing Agent | Reaction Products | Key Mechanistic Features | Reference |

|---|---|---|---|

| Hydrogen (H₂) | Au, H₂O | Gas-solid reaction, typically requires heat. | you-iggy.com |

| Carbon Monoxide (CO) | Au, CO₂ | Involves gas-phase transport of gold intermediates. | |

| Biomass (e.g., Alfalfa) | Au(0) colloids | Oxidation of biomass functional groups (cysteine, methionine). | nih.gov |

| Silicate Surfaces | Au(0) particles | Adsorption at defect sites followed by surface-mediated reduction. | nih.gov |

| Glycine (amino acid) | Au(I) or Au(0) | Coordination-induced Cα-H acidification and deprotonation. | researchgate.net |

Proton-Coupled Electron Transfer (PCET) in Surface Reactions

On the surface of gold electrodes, the oxidation of water to oxygen, known as the oxygen evolution reaction (OER), proceeds through mechanisms involving gold oxide intermediates. Research has identified two distinct surface oxide structures with different reaction pathways, particularly concerning the role of protons. acs.org

Historically, two main reduction peaks observed in cyclic voltammetry of gold have been attributed to a compact inner oxide layer (α-oxide) and a hydrous outer layer (β-oxide). acs.org Recent studies have reassigned these to two independent oxides whose formation is pH-dependent. The α-oxide is preferentially formed in low-pH regions, while the β-oxide, identified as Au(OH)₃, forms in high-pH regions. acs.org

These two distinct oxide surfaces mediate the OER through different mechanisms:

PCET on α-Oxide: In acidic to neutral solutions where α-oxide is dominant, water splitting occurs via a series of proton-coupled electron-transfer (PCET) steps. In this mechanism, the transfer of an electron from the electrode is synchronized with the transfer of a proton from the reacting water molecule. acs.org

Decoupled Transfer on β-Oxide-Au(OH)₃: In more alkaline solutions, where the β-oxide is the primary surface species, the OER proceeds through a pathway where the electron transfer and proton transfer steps are decoupled. acs.org

This identification of pH-dependent oxide structures and their corresponding OER mechanisms provides a more detailed understanding of the electrochemical reactivity at the gold oxide-water interface. acs.org

Ligand Exchange and Complexation Reactions

Hydrous gold(III) oxide is a versatile precursor for a wide range of gold(III) complexes through ligand exchange and complexation reactions. Its reaction with acids, for example, dissolves the oxide to form various gold(III) salts and complex ions.

Hydrolysis of Gold(III) Complex Ions

In aqueous solutions, gold(III) ions undergo extensive hydrolysis, leading to the formation of various aquated and hydroxo complexes. The speciation of gold(III) is highly dependent on pH and concentration. researchgate.net When Au(III) complexes are in a physiological environment, they readily hydrolyze, exchanging ligands like halides for water or hydroxide groups. nih.gov

Studies on the hydrolysis of Au(III) have identified several key aqueous species in equilibrium: researchgate.net

[Au(OH)₄]⁻: The tetrahydroxoaurate(III) anion is the dominant species in alkaline solutions.

Au(OH)₃(H₂O): A neutral aquahydroxo complex formed by the protonation of [Au(OH)₄]⁻.

[Au(OH)₂(H₂O)₂]⁺: A cationic species that becomes significant as the pH decreases further.

The equilibrium between these species is governed by protonation constants. The low solubility of gold(III) hydroxide means that precipitation can occur if the concentration of the neutral Au(OH)₃(H₂O) species is sufficiently high. researchgate.net Computational studies have shown that such hydrolysis reactions are kinetically facile, indicating that aquated species are likely the biologically active forms of many gold(III)-based drugs. nih.gov

| Aqueous Gold(III) Species | Formula | Predominant pH Range | Reference |

|---|---|---|---|

| Tetrahydroxoaurate(III) | [Au(OH)₄]⁻ | Alkaline | researchgate.net |

| Trihydroxoaquagold(III) | Au(OH)₃(H₂O) | Near-Neutral to Mildly Acidic | researchgate.net |

| Dihydroxodiaquagold(III) | [Au(OH)₂(H₂O)₂]⁺ | Acidic | researchgate.net |

Formation of Gold(III) Peroxide and Hydride Complexes

While once elusive, gold(III) peroxide and hydride complexes have been successfully synthesized and characterized, often starting from gold(III) hydroxide or related precursors. These species are proposed as key intermediates in catalytic oxidation and water-splitting cycles. researchgate.netnih.gov

Research has demonstrated a direct connection from peroxides to hydrides through successive oxygen-transfer events. researchgate.net The synthesis of a series of gold(III) peroxides, hydroperoxides, and alkylperoxides has been reported. researchgate.netnih.gov A critical finding is that Au-OH compounds can undergo oxygen-transfer to generate gold hydrides (Au-H), a key step in a potential water-splitting cycle. researchgate.net This reactivity, where an Au-OH species is converted to an Au-H species, is unique among metals. researchgate.net The full transformation pathway has been established as:

Au-OO-Au → Au-OOH → Au-OH → Au-H

Furthermore, the reverse reaction, the aerobic oxidation of a thermally stable Au(III) hydride, has been shown to produce a Au(III) hydroperoxide complex, representing the first direct observation of oxygen insertion into an Au(III)-H bond. digitellinc.com

Interactions with Pincer Ligands in Organometallic Gold(III) Chemistry

Access to stable gold(III) hydroxo and hydride complexes has been challenging due to the highly oxidizing nature of the Au(III) center. nih.gov However, the use of polydentate "pincer" ligands has proven effective in stabilizing these elusive species. nih.govnih.govresearcher.life A novel class of (P^N^C) pincer ligands has been developed that allows for the straightforward synthesis of bench-stable (P^N^C)gold(III)-chloro, -hydroxo, -formate, and -hydride complexes. nih.govacs.org

The synthetic pathway often begins with the treatment of a (P^N^C)gold(III)-chloride complex with moist silver oxide to yield the corresponding gold(III)-hydroxo complex. nih.govuzh.ch These hydroxo complexes are valuable synthons for other species. core.ac.ukuea.ac.uk For example, they can be reacted with a mild hydride donor, such as H-Bpin, to form the corresponding gold(III)-hydride. nih.govacs.org This approach avoids the need for highly sensitive and strong hydride donors like LiAlH₄ or super hydrides, which were required in previous protocols and often led to decomposition. nih.govacs.org The resulting pincer-stabilized gold(III) complexes exhibit remarkable stability in both solution and the solid state. nih.govnih.govresearcher.life

Theoretical and Computational Investigations of Hydrous Gold Iii Oxide

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of the chemical bonds in hydrous gold(III) oxide is fundamental to explaining its physical and chemical properties.

Density Functional Theory (DFT) is a primary computational method used to investigate the atomic and electronic structure of gold oxides. Calculations, often employing the generalized gradient approximation (GGA), have been performed on gold(III) oxide (Au₂O₃) and its hydrated counterpart, gold(III) hydroxide (B78521) (Au(OH)₃). These studies are crucial for understanding the system's behavior. For Au(III) complexes, a variety of computational protocols are available, often incorporating relativistic effects to accurately model the heavy gold atom.

DFT calculations predict that crystalline Au₂O₃ is a semiconductor. The structure of Au(OH)₃ is more complex and can be considered a distinct species, sometimes referred to as β-oxide, which forms preferentially in alkaline solutions. Computational studies must account for these different forms to accurately model the properties of "hydrous gold(III) oxide." The Materials Project, a computational materials science database, reports a calculated band gap of 0.87 eV for the orthorhombic Fdd2 space group of Au₂O₃.

The stability and electronic properties of gold(III) oxide are intrinsically linked to the hybridization of gold and oxygen atomic orbitals. Theoretical investigations focus on the interaction between the Au 5d and O 2p states.

Thermodynamic Stability and Energetics

Computational methods are vital for determining the thermodynamic stability of different gold oxide species, including their heats of formation and the nature of their metastable states.

The heat of formation (ΔfH°) is a critical measure of a compound's thermodynamic stability. Computational chemistry allows for the calculation of this value for species like Au₂O₃. However, the results can vary significantly depending on the theoretical method used. For instance, one DFT-GGA calculation reported a heat of formation for Au₂O₃ of -0.519 eV per formula unit. Another calculation estimated the standard formation enthalpy to be +19.3 kJ mol⁻¹, suggesting thermodynamic instability. These computational values can be compared with experimental data to refine theoretical models.

| Source | Method | Value (eV/formula unit) | Value (kJ/mol) |

|---|---|---|---|

| First-principles investigation | DFT-GGA Calculation | -0.519 | -50.1 |

| ResearchGate (Instability of Gold Oxide Au2O3) | Estimation | +0.200 | +19.3 |

Note: The conversion from eV/formula unit to kJ/mol is approximated using 1 eV ≈ 96.485 kJ/mol.

Gold oxides are often found in metastable or non-equilibrium states, particularly in nanoscale forms or as surface oxides. Computational modeling helps to understand the energetics and kinetics of these states. For example, Au₂O₃ formed on a gold surface by exposure to oxygen radicals is a metastable surface oxide.

The presence of water or hydroxide groups significantly impacts stability. Experimental studies, which inform computational models, show that disordered and strongly hydrated gold(III) oxides decompose at lower temperatures than their crystalline, anhydrous counterparts. The activation energy for oxygen evolution from crystalline Au₂O₃ is approximately 204 kJ/mol, while for an amorphous, hydrated commercial sample, it is lower, at 165 kJ/mol. This indicates that hydration lowers the kinetic barrier to decomposition, a key feature of its non-equilibrium behavior.

| Sample Type | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Crystalline Au₂O₃ | 204 | |

| Amorphous/Hydrated Au₂O₃ | 165 |

Reaction Mechanism Simulations

Simulating reaction mechanisms provides a step-by-step view of chemical processes, such as the formation, decomposition, or catalytic activity of hydrous gold(III) oxide. These simulations can identify intermediate species, transition states, and calculate activation barriers.

Computational studies have explored various reactions involving gold-oxygen species. For example, the formation of surface oxides on gold catalysts is a critical area of study. DFT calculations have been used to model the dissociative and associative mechanisms of reactions like CO oxidation on 1D surface gold oxide models.

In the context of hydrous species, simulations can model the role of water and hydroxyl groups. One proposed mechanism for the oxygen evolution reaction (OER) on gold surfaces involves two distinct pathways depending on the nature of the oxide. On α-oxide, the reaction proceeds via proton-coupled electron transfer (PCET) steps. In contrast, on the more hydrous β-oxide (Au(OH)₃), the mechanism involves decoupled electron and proton transfer steps, mediated by a deprotonated form of Au(OH)₃. These distinct, pH-dependent mechanisms highlight the complexity of simulating reactions involving hydrous gold(III) oxide and the power of computational models to elucidate such detailed pathways.

Computational Elucidation of Oxygen Evolution Reaction (OER) Mechanisms

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Gold surfaces, and specifically the oxide layers that form on them, have been the subject of computational studies to understand their catalytic activity.

Research has identified two main forms of gold oxide on the electrode surface, α-oxide and β-oxide, which is considered to be Au(OH)₃, and their formation is dependent on the pH of the solution. Computational studies, often employing Density Functional Theory (DFT), have been used to explore the OER mechanisms on these different surfaces. It has been found that α-oxide is preferentially formed in acidic solutions, while β-oxide, or Au(OH)₃, is favored in alkaline solutions.

Theoretical investigations suggest that two distinct OER mechanisms are at play. On the α-oxide surface, water splitting is proposed to occur through proton-coupled electron-transfer (PCET) steps. In contrast, on the β-oxide-Au(OH)₃ surface, the mechanism is thought to involve a decoupling of proton and electron transfer steps. These computational insights are crucial for designing more efficient OER catalysts.

Further theoretical work has explored the interaction of gold with other metal oxides, such as manganese and cobalt oxides, to enhance OER activity. DFT calculations have suggested that the presence of gold can significantly lower the overpotential for the OER by stabilizing key reaction intermediates.

A summary of the proposed OER mechanisms on different forms of gold oxide is presented below:

| Gold Oxide Species | Favored pH | Proposed OER Mechanism | Key Computational Insight |

| α-Oxide | Acidic | Water splitting via proton-coupled electron-transfer (PCET) | Direct involvement of protons and electrons in elementary steps. |

| β-Oxide (Au(OH)₃) | Alkaline | Decoupled electron and proton transfer steps | Mediated by a deprotonated form of Au(OH)₃. |

Prediction of Reaction Pathways for Dehydration and Reduction

Computational studies have been employed to predict the thermal stability and decomposition pathways of hydrous gold(III) oxide. The dehydration and subsequent reduction to metallic gold are critical aspects of its chemistry, particularly in the preparation of gold-based catalysts.

Theoretical investigations into the thermal decomposition of various forms of gold(III) oxide and hydroxide have provided insights into their relative stabilities. It has been observed that the temperature of 50% decomposition (T₅₀%) is influenced by the degree of crystallinity and hydration. Highly hydrated, electrochemically generated gold(III) oxide exhibits the lowest thermal stability, followed by amorphous and then crystalline gold(III) oxide.

Temperature-programmed decomposition studies, complemented by kinetic analysis, have been used to determine the activation energies for the evolution of oxygen, which is a key step in the reduction process. These experimental findings are often rationalized through computational models that explore the energetics of different decomposition pathways. While most water is released at lower temperatures (below 420 K), some hydroxide groups are more strongly bound and are only removed at temperatures where oxygen evolution occurs.

The activation energy for the decomposition process provides a quantitative measure of the stability of the oxide. For instance, a heating rate analysis of temperature-programmed decomposition data for crystalline Au₂O₃ has provided an activation energy for oxygen evolution of 204 kJ/mol. In contrast, a commercial, likely more amorphous and hydrated, "Au₂O₃" sample showed a lower activation energy of 165 kJ/mol, indicating its lower stability.

A data table summarizing the thermal decomposition properties of different forms of gold(III) oxide is provided below:

| Form of Gold(III) Oxide | T₅₀% (Temperature of 50% Decomposition) | Activation Energy for O₂ Evolution (kJ/mol) |

| Strongly Hydrated (Electrochemical) | ~425 K | Not specified |

| Amorphous | ~560 K | 165 |

| Crystalline | ~610 K | 204 |

DFT calculations have also been utilized to explore the reduction of gold(III) complexes in aqueous solutions, which can serve as a model for understanding the reduction of hydrous gold(III) oxide. These studies can elucidate the role of reducing agents and the stability of intermediate gold species.

Spectroscopic Property Modeling (e.g., Optical Response)

Computational modeling of spectroscopic properties provides a powerful means to interpret experimental spectra and gain a deeper understanding of the electronic structure and bonding in materials. For hydrous gold(III) oxide, theoretical modeling of its optical response and other spectroscopic features is an emerging area of research.

DFT and time-dependent DFT (TD-DFT) are the primary computational tools used to model the spectroscopic properties of gold compounds. For instance, DFT calculations based on the generalized gradient approximation (GGA) have been used to investigate the electronic structure of anhydrous Au₂O₃. These studies predict that Au₂O₃ is a semiconductor, and they provide insights into its band structure and density of states, which are fundamental to its optical properties. The calculated hybridization of Au 5d and O 2p states is crucial for understanding the electronic transitions that give rise to its optical absorption.

Theoretical UV-Vis absorption spectra of gold(III) complexes have been calculated using TD-DFT methods. These calculations can predict the energies of vertical electronic transitions and their oscillator strengths, which can then be compared with experimental spectra. By analyzing the molecular orbitals involved in these transitions, researchers can assign the observed absorption bands to specific electronic processes, such as ligand-to-metal charge transfer. While these studies are often on related gold(III) complexes rather than directly on bulk hydrous gold(III) oxide, they provide valuable insights into the electronic structure of the Au(III) center.

The modeling of vibrational spectra, such as Raman spectra, is another area where computational methods can be applied. First-principles calculations can predict the vibrational modes of a material, which can then be correlated with experimental Raman scattering data. This can aid in the structural characterization of different forms of gold oxides and hydroxides.

Below is a table summarizing the application of computational methods to model the spectroscopic properties of gold(III) compounds:

| Spectroscopic Technique | Computational Method | Modeled Properties | Insights Gained |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths | Assignment of absorption bands, understanding of electronic structure. |

| X-ray Photoelectron Spectroscopy (XPS) | DFT | Core-level binding energies | Not directly modeled in the provided context, but DFT can aid in interpreting chemical shifts. |

| Raman Spectroscopy | DFT | Vibrational frequencies and intensities | Structural characterization, identification of different oxide/hydroxide species. |

| Electronic Structure | DFT-GGA | Band structure, density of states | Prediction of semiconductor behavior, understanding of bonding. |

Catalytic Applications of Hydrous Gold Iii Oxide and Derived Nanomaterials

Precursor Role in Gold Nanoparticle Synthesis

The foundation of an effective gold nanocatalyst lies in its synthesis. Hydrous gold(III) oxide is frequently employed in methods like deposition-precipitation to create supported gold nanoparticles. acs.org This precursor's properties directly translate to the characteristics of the resulting nanoparticles, which in turn dictate their catalytic efficacy.

The use of gold(III) oxide, or its hydrated form, as a precursor offers a pathway to producing gold nanoparticles (AuNPs) with controlled characteristics. Research has demonstrated that gold(III) oxide can be effectively reduced in the presence of oleylamine, which acts as a reductant, ligand, and reaction medium, to yield AuNPs with average sizes below 10 nm. nih.gov This method provides a route to a specific size range that can be more difficult to access using traditional gold(III) chloride precursors. nih.gov

One of the key advantages of using hydrous gold(III) oxide is in deposition-precipitation methods. In this technique, a gold precursor like chloroauric acid is hydrolyzed to form gold(III) hydroxide (B78521) (a form of hydrous gold oxide), which then precipitates onto a support material suspended in water, typically under neutral or alkaline conditions. acs.org Subsequent thermal treatment reduces the hydroxide to metallic gold nanoparticles. The interaction with the support and the precipitation conditions are crucial factors that determine the final size of the gold particles. For many catalytic reactions, high activity is achieved when gold nanoparticles have a diameter of less than 10 nm. dtu.dkresearchgate.net

The synthesis temperature during the reduction of the hydrous oxide precursor also plays a role. For instance, in an aqueous synthesis using a triblock copolymer as a reducing and stabilizing agent, AuNPs with an average size of 39.3 nm were formed at 60°C, while the size increased to 51.0 nm at 80°C, illustrating temperature-based size control. researchgate.net The morphology of the nanoparticles is also influenced by the precursor and synthesis conditions. While many methods aim for spherical particles, the interaction between the precipitating hydrous gold oxide and the support material can lead to different shapes, such as hemispherical particles, which can exhibit different catalytic properties due to a higher ratio of atoms at the perimeter interface. acs.org

| Precursor | Reduction/Synthesis Method | Key Parameter | Resulting AuNP Size |

|---|---|---|---|

| Gold(III) Oxide | Reduction with Oleylamine | Method-dependent | 5–9 nm nih.gov |

| Gold(III) Hydroxide | Aqueous reduction with triblock copolymer | Temperature (60°C) | 39.3 ± 11.7 nm researchgate.net |

| Gold(III) Hydroxide | Aqueous reduction with triblock copolymer | Temperature (80°C) | 51.0 ± 12.9 nm researchgate.net |

The purity of the gold precursor is a critical factor that significantly impacts the performance of the final nanocatalyst. A primary advantage of using hydrous gold(III) oxide is that it provides a halogen-free route to gold nanoparticles. nih.gov Many common synthesis methods rely on gold(III) chloride (HAuCl₄), which introduces halide ions into the reaction mixture. nih.gov

These residual halide ions, particularly chloride, can be detrimental to the catalyst's properties and performance. Coexisting ionic species can negatively affect the application of AuNPs, often necessitating an additional removal process. researchgate.net For example, the presence of halides can influence the morphology and surface chemistry of the nanoparticles. nih.gov In the synthesis of bimetallic nanoparticles, such as gold-silver alloys, the presence of chloride can lead to the precipitation of silver chloride, resulting in a final product with a lower silver content than intended. nih.gov Using a halogen-free precursor like gold(III) oxide circumvents this issue, allowing for more efficient alloying and better control over the final composition of bimetallic catalysts. nih.gov

Impurities can act as poisons to the catalytic sites, blocking access for reactants or altering the electronic properties of the gold nanoparticles, thereby reducing activity and selectivity. By starting with a high-purity, halogen-free precursor like hydrous gold(III) oxide, it is possible to produce cleaner, more well-defined nanocatalysts with enhanced performance and reproducibility.

Catalytic Oxidation Reactions

Gold nanoparticles derived from hydrous gold(III) oxide precursors exhibit remarkable activity in a variety of oxidation reactions, often under mild conditions. The high surface area-to-volume ratio and the unique electronic properties of small gold nanoparticles make them highly effective catalysts.

One of the most studied applications of supported gold catalysts is the low-temperature oxidation of carbon monoxide (CO), a critical reaction for applications such as air purification, gas sensors, and CO₂ lasers. researchgate.net Gold nanoparticles supported on various metal oxides have shown unparalleled activity for this reaction at temperatures well below 0°C. dtu.dk

The preparation method is crucial, and deposition-precipitation using hydrous gold(III) oxide is a common route to produce highly active catalysts. acs.org In this process, Au(OH)₃ is precipitated onto supports like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃). acs.org Upon calcination, small gold nanoparticles are formed that have a strong interaction with the support. This strong contact is believed to be a key factor in the catalyst's high activity, with the perimeter interface between the gold particle and the oxide support acting as the active site for the reaction. acs.orgdtu.dk

Research has shown that catalysts prepared by this method can facilitate CO oxidation at temperatures as low as -70°C. dtu.dk The catalytic performance is highly dependent on the particle size, with smaller particles (typically <5 nm) exhibiting higher activity. acs.org The choice of support material also plays a significant role; reducible oxides like TiO₂ and Fe₂O₃ often lead to more active catalysts compared to non-reducible supports like alumina (Al₂O₃). researchgate.net

| Catalyst Support | Preparation Method Involving Hydrous Au(III) Oxide | Key Finding |

|---|---|---|

| Fe₂O₃, Co₃O₄, NiO | Coprecipitation | Active for CO oxidation at temperatures as low as -70°C. dtu.dk |

| TiO₂ | Deposition-Precipitation | Hemispherical Au particles show higher turnover frequency than spherical particles due to a larger perimeter interface with the support. acs.org |

| Various Metal Oxides | Deposition-Precipitation | Catalytic activity is strongly dependent on Au particle size, contact structure, and the type of support used. acs.org |

The catalytic oxidation of hydrogen (H₂) is another important reaction where gold nanoparticles have shown significant promise. This reaction is relevant in processes such as the preferential oxidation of CO in a hydrogen-rich stream (PROX) for fuel cell applications. In the PROX reaction, the goal is to selectively oxidize trace amounts of CO without oxidizing the H₂ fuel. Therefore, understanding the kinetics of H₂ oxidation over gold catalysts is crucial for designing selective catalysts.

Studies on supported gold catalysts, such as Au/TiO₂ and Au/Al₂O₃, indicate that the activation of H₂ occurs at the metal-support interface. Evidence from kinetics and density functional theory (DFT) calculations suggests a heterolytic dissociation mechanism for H₂. This process involves the splitting of the H₂ molecule into a hydride (H⁻) that resides on the gold nanoparticle and a proton (H⁺) that binds to a surface hydroxyl group on the oxide support. The presence of water at this interface plays a complex role, as it is required for the reaction pathway but can also inhibit the reaction by blocking active sites.

Gold nanoparticles are effective catalysts for the oxidative esterification of aldehydes, a green chemistry process that converts aldehydes to valuable esters using an alcohol as both a reactant and a solvent. A key example is the conversion of furfural (B47365), a biomass-derived aldehyde, into methyl furoate or other alkyl furoates.

Supported gold catalysts, often prepared from hydrous oxide precursors, have been shown to facilitate this reaction with high efficiency and selectivity. For instance, gold nanoparticles immobilized on alkaline-earth metal oxides like magnesium oxide (MgO) have demonstrated up to 95% yield of methyl furoate. The basic sites on the support surface are believed to favor the formation of the ester and prevent the creation of by-products. These catalysts have proven to be stable and reusable over multiple cycles.

The reaction can proceed with various alcohols, allowing for the synthesis of a range of furoate esters. Studies have shown that while both linear and branched alcohols can be used, long-chain linear alcohols tend to result in higher yields. This catalytic system represents an important pathway for upgrading biomass-derived platform chemicals into value-added products.

Oxidation of Alcohols and Alkanes

Hydrous gold(III) oxide and nanomaterials derived from it have demonstrated significant catalytic activity for the selective oxidation of alcohols and alkanes, which are crucial transformations in industrial chemistry. Gold-based catalysts, in general, are effective for these oxidations under mild conditions, sometimes even in solvent-free systems, using molecular oxygen as the oxidant. frontiersin.org The presence of hydroxyl groups has been shown to substantially promote the reaction rate in alcohol oxidations catalyzed by gold. acs.org This promotion is attributed to the participation of hydroxyls in the reaction mechanism, potentially by facilitating the deprotonation of the alcohol, which is often a rate-limiting step. acs.orgmdpi.com

In the context of alcohol oxidation, such as the conversion of benzyl alcohol to benzaldehyde, gold catalysts supported on various metal oxides are widely studied. frontiersin.orgmdpi.com While specific data for unsupported hydrous gold(III) oxide is scarce, the principles governing supported gold catalysts are relevant. The activity is influenced by the choice of support and the reaction conditions. For instance, Au/Al2O3 has shown high turnover frequencies for benzyl alcohol oxidation. frontiersin.org The presence of a base is often required to activate the catalyst and enhance the deprotonation of the alcohol. frontiersin.orgmdpi.com However, the product, such as benzoic acid in the case of benzyl alcohol oxidation, can inhibit the catalyst by adsorbing onto the active sites. mdpi.com

The oxidation of alkanes is a more challenging reaction due to the inertness of C-H bonds. However, gold catalysts have shown promise in this area as well, offering pathways to alcohols and ketones as primary products. acs.org

Water Splitting and Oxygen Evolution Reaction (OER)